molecular formula C21H19N3O5S B2979782 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-56-0

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2979782
CAS RN: 942004-56-0
M. Wt: 425.46
InChI Key: MMURNEOCSWGQEL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, a furan, and a tetrahydrobenzo[d]thiazole. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide and carboxamide groups could make it reactive towards acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dioxole and thiazole rings could contribute to its stability and solubility .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds structurally related to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exhibit promising antibacterial activity. For instance, novel analogs synthesized by reacting specific compounds with substituted benzaldehydes displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in combating bacterial infections without being cytotoxic to mammalian cells (Palkar et al., 2017).

Potential EGFR Inhibitors

Another study focused on benzo[d]thiazole-2-carboxamide derivatives, closely related to the compound , designed as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds showed moderate to excellent potency against cancer cell lines expressing high levels of EGFR, suggesting their application in cancer therapy (Zhang et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar structural frameworks have also been studied for their anti-inflammatory and analgesic properties. Novel synthetic routes have led to heterocyclic compounds that exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac. This research underscores the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Histamine H4 Receptor Antagonists

Additionally, certain bicyclic azole carboxamide derivatives, sharing a similar motif, have been claimed as novel histamine H4 receptor antagonists. These compounds are purported to be useful in treating diseases like asthma and allergic rhinitis, indicating the compound's potential role in developing new therapeutic agents for allergic conditions (Expert Opinion on Therapeutic Patents, 2004).

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-19(12-6-7-15-16(9-12)29-11-28-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-27-13/h2-3,6-9,14H,1,4-5,10-11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURNEOCSWGQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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